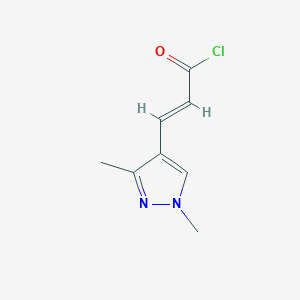

(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is an organic compound featuring a pyrazole ring substituted with dimethyl groups and an acryloyl chloride moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride typically involves the reaction of 1,3-dimethyl-4-pyrazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acryloyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Addition Reactions: Electrophiles such as halogens and nucleophiles such as Grignard reagents can be used. The reactions are often conducted at low temperatures to control the reaction rate.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Halogenated Compounds: Formed from addition reactions with halogens.

Polymers: Formed from polymerization reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride serves as a versatile building block in organic synthesis. Its ability to form stable amide bonds makes it particularly useful in the synthesis of complex molecules such as:

- Peptide-based drugs : The compound can be utilized to create peptide linkages, which are crucial in drug design.

- Heterocyclic compounds : Its reactivity allows for the synthesis of various heterocycles that are important in medicinal chemistry.

Medicinal Chemistry

In the field of medicinal chemistry, this compound has shown potential in the design of new therapeutic agents. Its biological evaluations have indicated activities such as:

- Antimicrobial properties : Studies have suggested that derivatives of this compound exhibit significant antimicrobial activity.

- Anticancer effects : Preliminary research indicates potential anticancer properties, making it a candidate for further investigation in cancer therapeutics.

A case study highlighted in recent literature demonstrated the synthesis of derivatives that were screened against various cancer cell lines, revealing promising results for future drug development .

Polymer Production

The compound is also employed in the production of specialty polymers. Its reactivity allows it to participate in polymerization reactions that yield materials with unique properties. For instance:

- Advanced materials : Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Specialty Chemicals

In industrial settings, this compound acts as an intermediate for synthesizing various specialty chemicals used across different sectors including coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of (2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The acryloyl chloride moiety can undergo nucleophilic attack, leading to the formation of various derivatives. The pyrazole ring can also participate in coordination with metal ions, making it useful in catalysis and coordination chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.

3(5)-Substituted Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.

Uniqueness

(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is unique due to the presence of both the acryloyl chloride and dimethylpyrazole moieties. This combination imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules.

Biologische Aktivität

(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is a chemical compound that has garnered interest due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological evaluations, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The compound has the following structural formula:

- Molecular Formula : C₈H₉ClN₂O

- CAS Number : 1173503-50-8

- SMILES Notation : CC1=NN(C=C1/C=C/C(=O)Cl)C

This structure includes a pyrazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with acyl chlorides. The synthetic pathway can be optimized for yield and purity, often utilizing solvents like dimethylformamide (DMF) and catalysts such as piperidine.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, a study evaluated several pyrazole derivatives, including this compound, against various pathogens. The results indicated:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : It showed effective inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays demonstrated that compounds similar to this compound could inhibit the growth of various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

- IC50 Values : Compounds demonstrated IC50 values between 2.43 μM and 14.65 μM, indicating moderate to high efficacy in inhibiting cancer cell proliferation .

- Mechanism of Action : Some derivatives were identified as microtubule-destabilizing agents and were shown to induce apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented:

- COX Inhibition : Several studies reported that compounds containing the pyrazole moiety displayed selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, IC50 values for COX-2 inhibition ranged from 0.02 to 0.04 μM .

- Safety Profile : Histopathological evaluations indicated minimal toxicity in animal models, suggesting a favorable safety profile for further development .

Case Studies

A detailed examination of specific studies provides insight into the biological activities of this compound:

Eigenschaften

IUPAC Name |

(E)-3-(1,3-dimethylpyrazol-4-yl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-6-7(3-4-8(9)12)5-11(2)10-6/h3-5H,1-2H3/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOELUJYYFJRNRT-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=CC(=O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1/C=C/C(=O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.